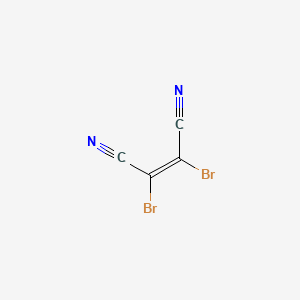

Fumaronitrile, dibromo-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fumaronitrile, dibromo- is a useful research compound. Its molecular formula is C4Br2N2 and its molecular weight is 235.86 g/mol. The purity is usually 95%.

BenchChem offers high-quality Fumaronitrile, dibromo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fumaronitrile, dibromo- including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Organic Synthesis

Fumaronitrile, dibromo- is primarily utilized as a building block in organic synthesis. Its structure allows it to participate in several important reactions:

- Diels-Alder Reactions : This compound is frequently used in Diels-Alder reactions to synthesize complex organic molecules. For example, it can react with substituted furans or thiophenes to yield various phthalonitriles, which are significant in dye and pigment industries .

- Synthesis of Indolizines : Fumaronitrile derivatives have been explored for the synthesis of indolizines, which exhibit a range of biological activities including antibacterial and anti-inflammatory properties .

- Ligand Development : It serves as a dibromo bridging ligand in the formation of covalent organic frameworks (COFs), which are utilized in organic light-emitting diodes (OLEDs) and small molecule organic solar cells (SMOSCs) .

Material Science

In material science, fumaronitrile derivatives are investigated for their role in developing advanced materials:

- Organic Electronics : The compound has shown potential as a component in OLEDs due to its ability to form efficient charge transport layers. Devices based on these materials have recorded significant quantum efficiencies, indicating their suitability for commercial applications .

- Fluorescent Materials : Fumaronitrile derivatives have been developed into fluorescent compounds that exhibit color-switching properties under different conditions (e.g., grinding or heating). This characteristic can be useful in sensors and display technologies .

Biological Applications

The biological significance of fumaronitrile, dibromo- is emerging, particularly through its derivatives:

- Photodynamic Therapy : Compounds derived from fumaronitrile are being studied for their applications in photodynamic therapy (PDT), which is a treatment modality for cancer that uses light-sensitive compounds to generate reactive oxygen species that can kill cancer cells .

- Bioimaging : Research has indicated that fumaronitrile-based dyes can be employed for near-infrared (NIR) bioimaging applications. These dyes possess favorable optical properties that enhance imaging contrast and depth penetration .

Case Study 1: Synthesis of Phthalonitriles

A study demonstrated the synthesis of 3,6-dialkylphthalonitriles using fumaronitrile via a Diels-Alder reaction with substituted furans. The yields were optimized through various reaction conditions, showcasing the utility of fumaronitrile as a precursor for complex organic molecules used in dyes and photodynamic therapy .

Case Study 2: Development of OLEDs

Research on 2,3-bis(4-bromophenyl)fumaronitrile highlighted its effectiveness as an emissive layer in OLED devices. The study reported an external quantum efficiency of 2.58%, indicating its potential for use in commercial electronic displays .

特性

CAS番号 |

29262-20-2 |

|---|---|

分子式 |

C4Br2N2 |

分子量 |

235.86 g/mol |

IUPAC名 |

(Z)-2,3-dibromobut-2-enedinitrile |

InChI |

InChI=1S/C4Br2N2/c5-3(1-7)4(6)2-8/b4-3- |

InChIキー |

YDJLCLZXGWNFDS-ARJAWSKDSA-N |

SMILES |

C(#N)C(=C(C#N)Br)Br |

異性体SMILES |

C(#N)/C(=C(\C#N)/Br)/Br |

正規SMILES |

C(#N)C(=C(C#N)Br)Br |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。